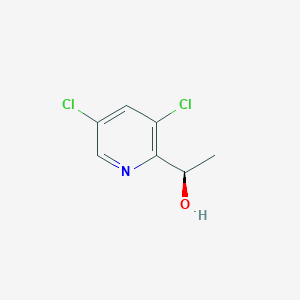
2-(5-(Difluoromethyl)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(Difluoromethyl)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of multiple fluorine atoms in its structure imparts distinct physicochemical properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various difluoromethylation processes, including electrophilic, nucleophilic, radical, and cross-coupling methods . The formation of the dioxaborolane ring is usually accomplished through the reaction of boronic acids or esters with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to transfer the CF2H group to the aromatic ring . The process may also include the use of novel non-ozone depleting difluorocarbene reagents for the formation of the X–CF2H bond where X is oxygen, nitrogen, or sulfur .
Chemical Reactions Analysis
Types of Reactions
2-(5-(Difluoromethyl)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the fluorinated aromatic ring.
Substitution: The compound can undergo substitution reactions, particularly involving the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include metal-based catalysts, difluorocarbene reagents, and other fluorinating agents . Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted fluorinated compounds .
Scientific Research Applications
2-(5-(Difluoromethyl)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 2-(5-(Difluoromethyl)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the difluoromethyl group with molecular targets. The highly polar C–F bond in the difluoromethyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with biomolecules or other chemical entities .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-2-nitrobenzene: Similar in structure due to the presence of the difluoromethyl group.
Difluoromethyl 2-pyridyl sulfone: Another compound with a difluoromethyl group, used in various synthetic applications.
Uniqueness
2-(5-(Difluoromethyl)-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the difluoromethyl group and the dioxaborolane ring. This unique structure imparts distinct physicochemical properties, making it valuable for specific applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C13H15BF4O2 |
|---|---|
Molecular Weight |
290.06 g/mol |
IUPAC Name |
2-[5-(difluoromethyl)-2,4-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BF4O2/c1-12(2)13(3,4)20-14(19-12)8-5-7(11(17)18)9(15)6-10(8)16/h5-6,11H,1-4H3 |
InChI Key |
NKLNEOADDPUKBW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


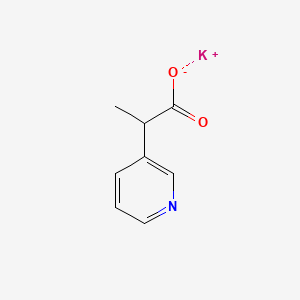
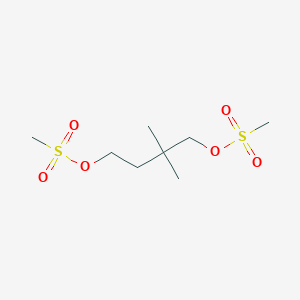
![1-(Adamantane-1-carbonyl)-4-[(pyridin-4-yl)methyl]piperazine](/img/structure/B13577800.png)
![3-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoicacid](/img/structure/B13577810.png)

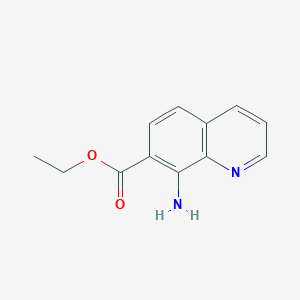
![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)
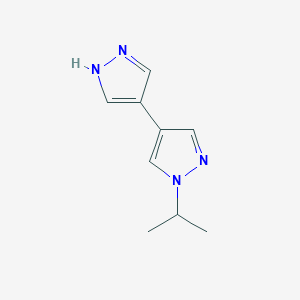
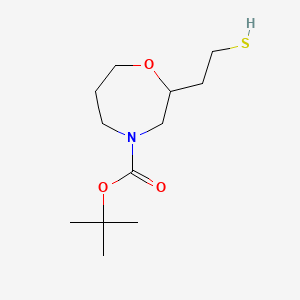
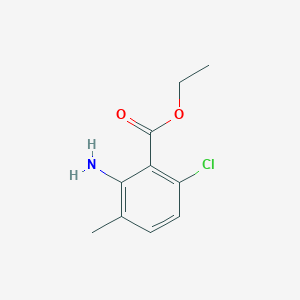
![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)
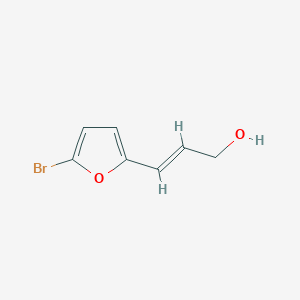
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13577872.png)
